Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It is known to be a useful intermediate for organic synthesis . It is often used in the laboratory research and chemical pharmaceutical synthesis processes .
Mode of Action
Biochemical Pathways
As an intermediate, it is likely involved in a wide range of chemical reactions and pathways depending on the specific context of its use .
Pharmacokinetics
Some properties such as its melting point (206-210°c), boiling point (2803±130 °C, predicted), and density (1044±006 g/cm3, predicted) have been reported . It is also known to be air sensitive and should be stored at 2-8°C .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the specific compounds it is used to synthesize .
Action Environment
The action of Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be influenced by environmental factors. For instance, it is known to be air sensitive and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Its stability may also be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction typically occurs in the presence of a base such as sodium hydroxide or triethylamine, and solvents like tetrahydrofuran or dichloromethane . The reaction conditions often include maintaining a temperature range of 0-25°C and stirring for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The industrial process also emphasizes safety measures to handle the reagents and by-products efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, presence of a base, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amine derivatives or amides .
Scientific Research Applications
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an aminomethyl group.
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Contains a bromomethyl group, making it more reactive in substitution reactions.
1-Boc-3-(aminomethyl)pyrrolidine: A closely related compound with a similar functional group arrangement.
Uniqueness
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in a variety of synthetic applications and research settings .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373389 | |
Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270912-72-6 | |
Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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